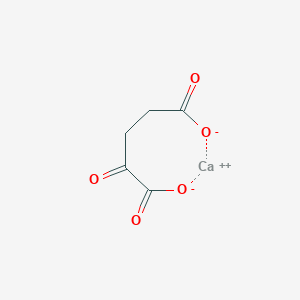
Calcium ketoglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ketoglutarate, also known as calcium alpha-ketoglutarate, is a compound that combines calcium with alpha-ketoglutarate. Alpha-ketoglutarate is a key intermediate in the Krebs cycle, which is essential for cellular energy production. This compound is known for its potential health benefits, including its role in energy metabolism, bone health, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ketoglutarate can be synthesized through the reaction of alpha-ketoglutaric acid with calcium hydroxide. The reaction typically involves dissolving alpha-ketoglutaric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar chemical reactions but on a larger scale. The process may include additional steps to purify the final product and ensure its stability. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Calcium ketoglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinate, a key intermediate in the Krebs cycle.
Reduction: It can be reduced to form hydroxyglutarate, which has different biological activities.
Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include succinate, hydroxyglutarate, and various substituted derivatives of alpha-ketoglutarate .
Scientific Research Applications
Calcium ketoglutarate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in cellular metabolism and energy production.
Medicine: It is studied for its potential benefits in bone health, muscle recovery, and longevity
Industry: It is used in the production of dietary supplements and as a food additive.
Mechanism of Action
Calcium ketoglutarate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoglutarate: The non-calcium form of the compound, involved in similar metabolic processes.
Sodium ketoglutarate: Another salt form of alpha-ketoglutarate, used for similar purposes.
Uniqueness
Calcium ketoglutarate is unique due to its combination of calcium and alpha-ketoglutarate, which provides additional benefits for bone health and longevity compared to other forms of alpha-ketoglutarate .
Properties
Molecular Formula |
C5H4CaO5 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
calcium;2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
LADYPAWUSNPKJF-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















